2-(4,8-Dimethylquinolin-2-yl)sulfanyl-1-(4-fluoro-3-methylphenyl)ethanone
Overview
Description
2-[(4,8-Dimethyl-2-quinolinyl)thio]-1-(4-fluoro-3-methylphenyl)ethanone is a complex organic compound characterized by its unique structure, which includes a quinoline moiety and a fluorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,8-Dimethylquinolin-2-yl)sulfanyl-1-(4-fluoro-3-methylphenyl)ethanone typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives. The process often involves cyclization reactions facilitated by catalysts such as Lewis acids.
Thioether Formation: The quinoline derivative is then reacted with a thiol compound to introduce the thioether linkage. This step usually requires the presence of a base to deprotonate the thiol and promote nucleophilic substitution.
Coupling with Fluorinated Phenyl Group: The final step involves coupling the quinoline-thioether intermediate with a fluorinated phenyl ketone. This reaction is typically carried out under acidic or basic conditions, depending on the specific reagents used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)
Major Products
Sulfoxides and Sulfones: Formed through oxidation of the thioether linkage.
Alcohols: Resulting from the reduction of the carbonyl group.
Functionalized Aromatics: Produced via substitution reactions on the aromatic rings.
Scientific Research Applications
2-[(4,8-Dimethyl-2-quinolinyl)thio]-1-(4-fluoro-3-methylphenyl)ethanone has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and compounds.
Material Science: The unique electronic properties of the compound make it suitable for use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(4,8-Dimethylquinolin-2-yl)sulfanyl-1-(4-fluoro-3-methylphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the thioether linkage and fluorinated phenyl group enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties.
Comparison with Similar Compounds
Similar Compounds
2-[(4,8-Dimethyl-2-quinolinyl)sulfanyl]-1-(2-thienyl)ethanone: Shares the quinoline-thioether structure but differs in the aromatic substituent.
4,8-Dimethyl-2-quinolinyl derivatives: Compounds with similar quinoline cores but different functional groups attached.
Properties
IUPAC Name |
2-(4,8-dimethylquinolin-2-yl)sulfanyl-1-(4-fluoro-3-methylphenyl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNOS/c1-12-5-4-6-16-13(2)10-19(22-20(12)16)24-11-18(23)15-7-8-17(21)14(3)9-15/h4-10H,11H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDACAJMUDXAQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)SCC(=O)C3=CC(=C(C=C3)F)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.